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Compound of Interest

Compound Name: Valsartan disodium

Cat. No.: B12737899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processes involved in the
formation of valsartan disodium salt, a critical step in the development of valsartan-based
therapeutics. Valsartan, a potent angiotensin Il receptor antagonist, is often formulated as a salt
to improve its physicochemical properties, such as solubility and stability.[1][2] The disodium
salt, in particular, has been the subject of extensive research, leading to the development of
various crystalline and amorphous forms.[1][3] This document details the experimental
protocols for synthesizing these forms, presents key quantitative data in a structured format,
and illustrates the underlying processes through clear diagrams.

Core Synthesis Pathway

The fundamental reaction for the formation of valsartan disodium salt involves the
neutralization of valsartan free acid with a sodium-containing base. Valsartan possesses two
acidic protons—one on the carboxylic acid group and another on the tetrazole ring—allowing
for the formation of a disodium salt.[1] The general transformation is depicted below.
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Caption: General reaction scheme for the formation of valsartan disodium salt.

Experimental Protocols for Salt Formation

The specific morphology of the resulting valsartan disodium salt—amorphous or a particular
crystalline polymorph—is highly dependent on the chosen solvent system, temperature, and
crystallization technique. Below are detailed protocols extracted from various sources for the
preparation of amorphous and crystalline forms.

Amorphous forms are often sought for their potential to enhance solubility and dissolution
rates. Several methods for preparing amorphous valsartan disodium have been reported.

Protocol 1: Methanol/n-Heptane System[3]
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Charge 2.03 equivalents of sodium hydroxide into 2 volumes of methanol and stir at 55-60°C
for 20-30 minutes.

Cool the sodium hydroxide solution to 25-30°C.

In a separate vessel, dissolve 25¢g of valsartan in 3 volumes of methanol.

Add the cooled sodium hydroxide solution dropwise to the valsartan solution.

Stir the resulting solution at 25-30°C for 1 hour.

Degas the solution for 1-2 hours at 50-60°C.

Cool to 25-30°C and add 5 volumes of n-heptane.

Stir for 1-2 hours at room temperature.

Filter the precipitate under a nitrogen atmosphere and wash with 1 volume of n-heptane.

Dry the solid under reduced pressure at 60-65°C to yield amorphous valsartan disodium.

Protocol 2: Acetone/Water System|3]

Charge 50.0g of valsartan into 5 volumes of acetone.

Add a solution of 2.03 equivalents of sodium hydroxide in 1.5 volumes of demineralized
water.

Stir the mixture at 25-30°C for 1 hour.

Distill the solvent under reduced pressure at 60-65°C to obtain the amorphous salt.

Multiple crystalline forms of valsartan disodium have been identified, each with distinct

physical properties. The formation of a specific polymorph is directed by the crystallization

conditions.

Protocol 3: Isopropyl Alcohol/Methyl Tert-Butyl Ether System for Crystalline Form[3][4]

Charge 9.3 volumes of isopropyl alcohol to 200.0g of valsartan free acid.
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e Add 2.3 volumes of 2.0N sodium hydroxide solution and stir at room temperature for 1 hour.
« Distill the solvent at 40-45°C.
e Add 4.5 volumes of isopropyl alcohol and continue distillation under vacuum at 40-45°C.

e To the residue, add 3.5 volumes of acetone and 0.09 volumes of water to obtain a clear
solution.

e Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature to induce
crystallization.

« Filter the resulting solid and wash with 1 volume of methyl tert-butyl ether.

e Dry the solid at 55-60°C to yield the crystalline form of valsartan disodium.
Protocol 4: Preparation of Crystalline Form A[5]

e Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.

e Add 0.2 mL of a 2 mmol aqueous sodium hydroxide solution dropwise at room temperature
and stir for 30 minutes.

o Concentrate the mixture under reduced pressure to obtain a solid.

« Stir the solid overnight with a mixture of n-heptane/ethanol (19:1 by volume).

 Filter and dry the solid under vacuum at 40°C.

e To 3 mg of the obtained solid, add 0.1 mL of methyl tert-butyl ether and stir for 72 hours.
o Centrifuge and discard the supernatant.

e Dry the solid in an oven at 30°C to yield crystalline Form A.

Protocol 5: Preparation of Crystalline Form B[5]

e Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.
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Concentrate the solution under reduced pressure to obtain a solid.

To 3 mg of this salt, add 0.1 mL of 3-pentanone and stir for 72 hours.

Centrifuge and discard the supernatant.

Dry the resulting solid in an oven at 30°C to yield crystalline Form B.

Protocol 6: Preparation of Crystalline Form D[5]

Follow steps 1-5 as described in Protocol 4.

To 3 mg of the obtained solid, add 0.1 mL of n-heptane and stir for 72 hours.

Centrifuge and discard the supernatant.

Dry the solid in an oven at 30°C to yield crystalline Form D.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation and isolation of a
crystalline form of valsartan disodium, integrating reaction, solvent exchange, and
crystallization steps.
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Caption: Workflow for crystalline valsartan disodium synthesis.
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Quantitative Data Summary

The efficiency of the salt formation process and the properties of the resulting material are

critical for pharmaceutical development. The tables below summarize key quantitative data

from the described protocols.

Table 1: Process Parameters and Yields

Starting .
. Sodium . .
Material Solvent  Anti- . Purity Referen
Form Source Yield
(Valsart System  Solvent (HPLC) ce
(eq.)
an)
Amorpho NaOH n-
25¢ Methanol 26.5¢ 99.91% [3]
us (2.03) Heptane
Amorpho NaOH Acetone/
50 g 53.09 [3]
us (2.03) Water
Isopropyl
_ NaOH propy
Crystallin Alcohol/A
200 g (2.0N MTBE 240.0 g >99% [3]14]
e cetone/W
soln)
ater
Crystallin NaOH Isopropyl
Y 50 g PIOPYL - TeE 56.0 g [4]
e (2.0 Alcohol

MTBE: Methyl tert-butyl ether

Table 2: Physicochemical Properties of Valsartan Disodium Polymorphs
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DSC
Crystalline Key XRPD Melting
Endotherm . Notes Reference
Form Peaks (26°) Point (°C)
(°C)
4.7, 8.5, 9.5,
13.6, 15.4,
16.5, 18.1, .
High thermal
A 19.9, 22.0, ~183 - [6][7]
stability
22.4, 23.3,
23.8, 25.3,
27.8
Non-solvated
B 4.4,8.8 ~198 + 5 [6][7]
form
4.4,9.0, 14.9, Non-solvated
D ~207+5 [6][7]
21.4,22.4 form
6.3,12.3, .
Dioxane
E 14.7, 16.5, ~127 [6]7]
solvate
174
6.2, 14.9, Ethyl acetate
F 104-117 [6][7]
18.3 solvate
6.4, 8.3, 9.5, Non-solvated
G [61[7]
17.3,19.4 form
H 4.5,8.7,9.0 [6]7]
4.48, 8.95,
9.25, 15.53,
. ~235 [3]
(unspecified) 17.01, 18.60,
22.73

XRPD: X-ray Powder Diffraction; DSC: Differential Scanning Calorimetry

Logical Relationship of Process Parameters to Final

Form
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The selection of solvents and the process conditions are determinative factors for the final
physical form of the valsartan disodium salt. The following diagram illustrates the logical flow
from starting materials to either an amorphous or a specific crystalline state based on the

processing choices.
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Caption: Influence of process conditions on the final salt form.

Conclusion
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The formation of valsartan disodium salt is a versatile process that can be manipulated to
yield either amorphous material or a variety of crystalline polymorphs. The choice of solvent,
counter-ion source, temperature, and method of precipitation or crystallization are all critical
parameters that must be precisely controlled to obtain the desired solid-state form. The
protocols and data presented in this guide offer a detailed technical foundation for scientists
and researchers engaged in the development and manufacturing of valsartan drug products,
enabling informed decisions in process optimization and polymorph selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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